molecular formula C22H26N4O2S B6065534 1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide

1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B6065534
M. Wt: 410.5 g/mol
InChI Key: IKWBATKSCPTZTK-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a cyclohexene ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide involves multiple steps. The starting materials typically include cyclohex-3-ene-1-carboxylic acid, 5-methyl-1,3,4-thiadiazole, and piperidine-4-carboxylic acid. The synthetic route may involve the following steps:

    Formation of cyclohex-3-ene-1-carbonyl chloride: Cyclohex-3-ene-1-carboxylic acid is reacted with thionyl chloride to form cyclohex-3-ene-1-carbonyl chloride.

    Coupling with piperidine-4-carboxylic acid: The cyclohex-3-ene-1-carbonyl chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base such as triethylamine to form the intermediate product.

    Introduction of the thiadiazole ring: The intermediate product is then reacted with 5-methyl-1,3,4-thiadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexene, thiadiazole, or piperidine rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    Cyclohex-3-ene-1-carboxylic acid: A simpler compound with a cyclohexene ring and a carboxylic acid group.

    5-methyl-1,3,4-thiadiazole: A compound with a thiadiazole ring and a methyl group.

    Piperidine-4-carboxylic acid: A compound with a piperidine ring and a carboxylic acid group.

Properties

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-15-24-25-21(29-15)18-8-5-9-19(14-18)23-20(27)16-10-12-26(13-11-16)22(28)17-6-3-2-4-7-17/h2-3,5,8-9,14,16-17H,4,6-7,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWBATKSCPTZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C(=O)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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